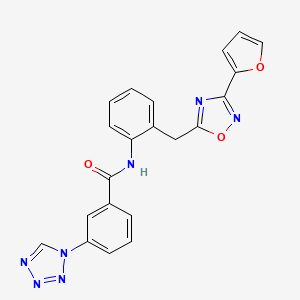
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(1H-tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(1H-tetrazol-1-yl)benzamide is a compound that boasts a complex chemical structure integrating various functional groups. This diversity suggests potential applications across multiple scientific fields, including medicinal chemistry, organic synthesis, and material science. Due to its intricate molecular architecture, it garners attention for research aimed at understanding its chemical behavior and exploring its potential utilities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: To synthesize N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(1H-tetrazol-1-yl)benzamide, a multistep reaction pathway is typically employed:
Starting Materials: The synthesis often begins with a phenylamine derivative, furan-2-carboxylic acid, and appropriate precursors for the 1,2,4-oxadiazole and tetrazole rings.
Formation of Intermediate: The initial steps may include amidation to form an amide linkage, followed by cyclization to create the 1,2,4-oxadiazole ring.
Incorporation of Functional Groups: The synthesis proceeds by incorporating the furan ring via substitution reactions, and the tetrazole ring is often formed through cyclization reactions under acidic or basic conditions.
Final Assembly: The final product is achieved by coupling the intermediate compounds through amide bond formation and various coupling reactions.
Industrial Production Methods: Industrial synthesis may scale up these procedures, often optimizing reaction conditions for efficiency and yield. Large-scale production would involve:
Optimization of Reaction Conditions: Using catalysts and controlling temperatures to achieve high-purity products.
Purification: Techniques such as recrystallization, distillation, and chromatography are used to purify the final product.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry ensure the consistency and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(1H-tetrazol-1-yl)benzamide is likely to undergo various chemical reactions:
Oxidation and Reduction: Given its multiple functional groups, the compound can participate in redox reactions affecting the furan ring and other heterocycles.
Substitution: Aromatic substitution reactions, particularly electrophilic substitution on the phenyl rings, can modify its structure.
Cyclization: Intramolecular cyclization reactions could lead to the formation of new heterocyclic systems.
Common Reagents and Conditions:
Oxidizing agents: like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: such as lithium aluminum hydride (LiAlH4).
Catalysts: including palladium on carbon (Pd/C) for hydrogenation reactions.
Acids and Bases: like sulfuric acid (H2SO4) or sodium hydroxide (NaOH) for cyclization reactions.
Major Products:
Oxidation: Modified derivatives of the furan ring or the tetrazole.
Substitution: Halogenated phenyl derivatives, nitro-compounds.
Cyclization: New heterocyclic compounds formed by intramolecular reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Acts as a precursor or an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potentially functions as a ligand in catalytic systems due to its heterocyclic structure.
Biology and Medicine:
Pharmacology: Potential candidate for drug discovery, especially targeting diseases involving complex molecular mechanisms.
Biochemistry: Could interact with biological macromolecules, providing insights into enzyme-substrate interactions.
Industry:
Materials Science: Incorporated into polymers or other materials to enhance physical properties like stability and reactivity.
Agriculture: Potential use in the development of novel agrochemicals.
Wirkmechanismus
The specific mechanism of action for N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(1H-tetrazol-1-yl)benzamide would depend on its application:
Pharmacological Effects: It may interact with specific proteins or enzymes, modulating their activity. The furan and oxadiazole groups can facilitate binding to active sites.
Chemical Pathways: The compound may undergo metabolic transformations leading to active metabolites.
Vergleich Mit ähnlichen Verbindungen
N-(2-(1,3,4-oxadiazol-5-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide
N-(2-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(1H-tetrazol-1-yl)benzamide
N-(2-(5-(thien-2-yl)-1,2,4-oxadiazol-3-yl)methyl)phenyl)-3-(1H-tetrazol-1-yl)benzamide
Uniqueness: The unique combination of the furan, 1,2,4-oxadiazole, tetrazole, and benzamide groups sets this compound apart, providing a diverse array of chemical properties and reactivity. This structural diversity offers distinct interactions with biological targets and unique chemical behavior in synthetic applications.
Remember, if there's something more you’re curious about or need help with, I’m right here!
Eigenschaften
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N7O3/c29-21(15-6-3-7-16(11-15)28-13-22-26-27-28)23-17-8-2-1-5-14(17)12-19-24-20(25-31-19)18-9-4-10-30-18/h1-11,13H,12H2,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNHYXRNKMVNSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=CC(=CC=C4)N5C=NN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2E)-N-[2-(furan-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2524752.png)
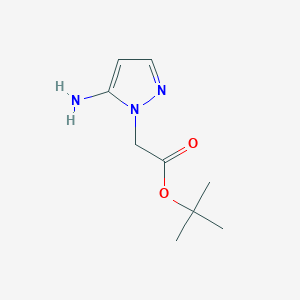
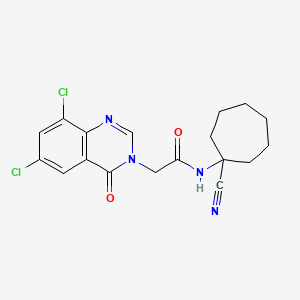
![2-(3-Ethoxycarbonyl-4-oxo-[1,2]oxazolo[5,4-d]pyrimidin-5-yl)acetic acid](/img/structure/B2524758.png)

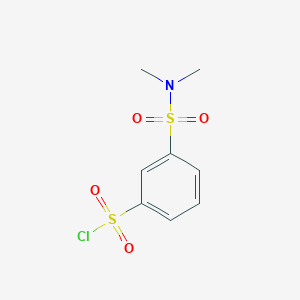

![1-(3-methoxyphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2524766.png)
![2-(4-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide](/img/structure/B2524767.png)
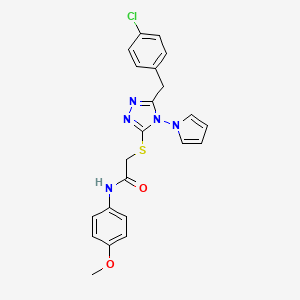
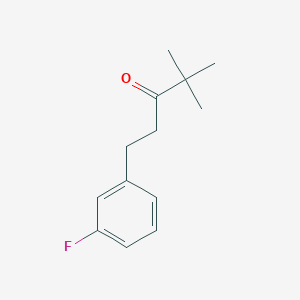
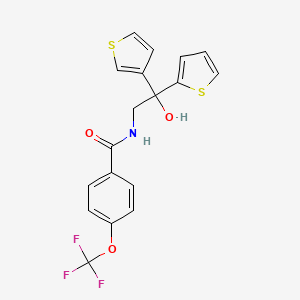
![3-chloro-4-methoxy-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2524774.png)
![Ethyl 2-{[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]oxy}acetate](/img/structure/B2524775.png)
